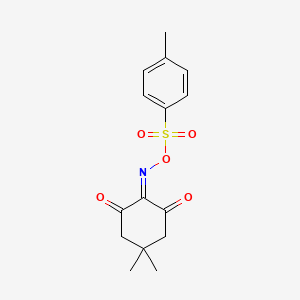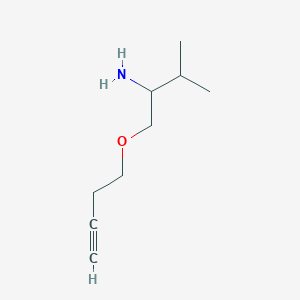![molecular formula C13H20O2 B13791931 (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[43201,5]undecane-2,5-diol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol typically involves multiple steps, including cyclization and functional group modifications. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the tricyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Researchers explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is evaluated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tricyclic molecules with comparable functional groups and stereochemistry. Examples include tricyclo[4.3.2.01,5]undecane derivatives with different substituents.
Uniqueness
What sets (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[43201,5]undecane-2,5-diol apart is its specific stereochemistry and functional group arrangement
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol |
InChI |
InChI=1S/C13H20O2/c1-8-3-5-12-6-4-10(8)13(12,15)9(2)7-11(12)14/h9-11,14-15H,1,3-7H2,2H3/t9-,10-,11+,12-,13+/m0/s1 |
Clé InChI |
WHPVCPRLRLPBGT-IEECTRCBSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@@]23[C@@]1([C@@H](CC2)C(=C)CC3)O)O |
SMILES canonique |
CC1CC(C23C1(C(CC2)C(=C)CC3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


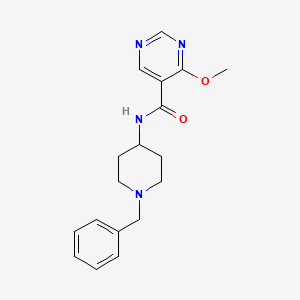

![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)

![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
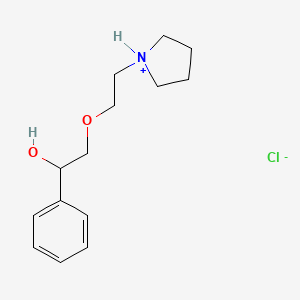
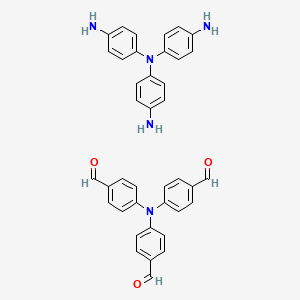
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
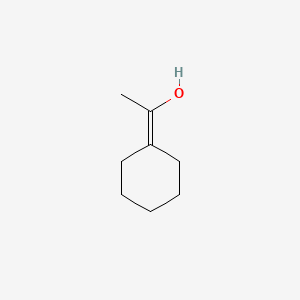
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
